molecular formula C16H14ClNO4S2 B2485112 3-chloro-4-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide CAS No. 2034271-63-9

3-chloro-4-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide

Cat. No.: B2485112
CAS No.: 2034271-63-9
M. Wt: 383.86
InChI Key: DFMTYEAXLNZAAP-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a chloro and methoxy group Additionally, it contains a thiophene and furan moiety, making it a complex and multifunctional molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene and furan moieties can be oxidized to form sulfoxides and furans, respectively.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The chloro group on the benzene ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and furans.

    Reduction: Amines.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its sulfonamide group, which is known for its antibacterial and anti-inflammatory properties.

    Material Science: The presence of thiophene and furan moieties makes this compound a potential candidate for organic electronic materials, such as organic semiconductors and conductive polymers.

    Biological Studies: It can be used as a probe to study the interactions of sulfonamides with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically exert their effects by inhibiting enzymes involved in folate synthesis, such as dihydropteroate synthase. This inhibition leads to a decrease in folate production, which is essential for bacterial growth and replication. The thiophene and furan moieties may also interact with other molecular targets, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-(phenylmethyl)benzenesulfonamide: Similar structure but lacks the thiophene and furan moieties.

    3-chloro-4-methoxybenzenesulfonamide: Similar structure but lacks the thiophene and furan moieties.

    N-(thiophen-2-ylmethyl)benzenesulfonamide: Contains the thiophene moiety but lacks the furan and chloro groups.

Uniqueness

3-chloro-4-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide is unique due to the combination of its sulfonamide group with the thiophene and furan moieties. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

3-chloro-4-methoxy-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4S2/c1-21-14-7-5-12(9-13(14)17)24(19,20)18-10-11-4-6-15(22-11)16-3-2-8-23-16/h2-9,18H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMTYEAXLNZAAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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